CVT-6883

概要

説明

CVT-6883は、アデノシンA2B受容体の選択的、強力で経口投与可能なアンタゴニストです。 この化合物は、喘息や炎症および線維化に関連するその他の疾患の治療における潜在的な治療用途について調査されています .

科学的研究の応用

Chemistry: The compound is used as a tool to study the adenosine A2B receptor and its role in various biochemical pathways.

Biology: CVT-6883 is used in biological research to investigate the effects of adenosine receptor antagonism on cellular processes.

Medicine: The compound has shown promise in preclinical and clinical studies for the treatment of asthma, chronic obstructive pulmonary disease, and pulmonary fibrosis. .

Industry: This compound is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting the adenosine A2B receptor

作用機序

CVT-6883は、アデノシンA2B受容体を選択的にアンタゴナイズすることによって作用を発揮します。この受容体は、炎症や線維化を含むさまざまな生理学的プロセスに関与しています。受容体をブロックすることにより、this compoundは、炎症と線維化を軽減する、炎症促進性サイトカインとケモカインの産生を減少させます。 この化合物はまた、組織リモデリングと線維化に関与するシグナル伝達経路の活性化を阻害します .

類似の化合物との比較

This compoundは、次のものを含む他の選択的アデノシンA2B受容体アンタゴニストと比較されています。

CVT-6694: アデノシンA2B受容体に対する高い親和性を有する別のキサンチン誘導体です。それは同様の薬理学的特性を持っていますが、化学構造が異なります。

8-(5-ピラゾリル)-キサンチン: キリング・ファーマシューティカルズと共同で、バルディーリグループによって開発された、A2B受容体に対する好ましい親和性と選択性を有する化合物

2-アミノピリミジン: アルミラールグループによって開発された、高いA2B受容体親和性と選択性を有する化合物

This compoundは、半減期が4時間、経口バイオアベイラビリティが高いなどの好ましい薬物動態特性により際立っています。 これは、喘息や線維症の前臨床モデルで有効性が実証されており、さらなる開発のための有望な候補です .

生化学分析

Biochemical Properties

CVT-6883 interacts with the A2B adenosine receptor, showing high affinity and selectivity . It has a Ki value of 22 nM for the A2B receptor, and is selective over adenosine A1, A2A, and A3 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma . Furthermore, it has been reported to decrease fibrosis in the non-infarct zone, improve ejection fractions, and reduce ventricular tachycardia in a rat model of myocardial infarction .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on the A2B adenosine receptor . By binding to this receptor, this compound can inhibit the activation of certain signaling pathways, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, treatment with this compound led to decreased lung inflammation and a reduction in alveolar macrophages, lymphocytes, neutrophils, and eosinophils in a mouse model of allergic asthma .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a mouse model of allergic asthma, this compound at a dosage of 6 mg/kg was found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity .

Transport and Distribution

Given its molecular properties and its interaction with the A2B adenosine receptor, it is likely that this compound can be distributed throughout the body and reach various tissues where the A2B adenosine receptor is expressed .

Subcellular Localization

Given its interaction with the A2B adenosine receptor, it is likely that this compound localizes to the cell membrane, where the A2B adenosine receptor is typically found .

準備方法

合成経路および反応条件

CVT-6883は、GS-6201としても知られており、キサンチン誘導体の形成を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。

キサンチン核の形成: キサンチン核は、尿素とマロン酸誘導体の縮合を含む一連の反応によって合成されます。

置換反応: キサンチン核は、置換反応を受け、化合物の活性に不可欠なピラゾリル基を含むさまざまな官能基を導入します。

工業生産方法

This compoundの工業生産には、上記で説明した合成経路のスケールアップが含まれます。プロセスは、有害な試薬や溶媒の使用を最小限に抑えながら、高収率と純度を確保するために最適化されています。 製造プロセスは、最終製品の安全性と有効性を確保するために、GMP(優良製造規範)に準拠して行われます .

化学反応の分析

反応の種類

CVT-6883は、次を含むさまざまな化学反応を受けます。

酸化: この化合物は酸化反応を受け、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundを異なる薬理学的特性を持つ還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、薬理学的特性が改変されたthis compoundのさまざまな誘導体が含まれます。 これらの誘導体は、化合物の構造活性相関を研究するために、多くの場合、研究で使用されます .

科学研究への応用

化学: この化合物は、アデノシンA2B受容体とそのさまざまな生化学的経路における役割を研究するためのツールとして使用されます。

生物学: this compoundは、生物学的調査で使用され、アデノシン受容体アンタゴニズムが細胞プロセスに及ぼす影響を調べます。

医学: この化合物は、喘息、慢性閉塞性肺疾患、肺線維症の治療において、前臨床試験および臨床試験で有望な結果を示しています。 .

産業: This compoundは、製薬業界で、アデノシンA2B受容体を標的とする新しい薬物の開発のためのリード化合物として使用されています

類似化合物との比較

CVT-6883 is compared with other selective adenosine A2B receptor antagonists, including:

CVT-6694: Another xanthine derivative with high affinity for the adenosine A2B receptor. It has similar pharmacological properties but differs in its chemical structure.

8-(5-pyrazolyl)-xanthine: A compound with favorable A2B receptor affinity and selectivity, developed by Baraldi’s group in conjunction with King Pharmaceuticals

2-aminopyrimidine: A compound developed by the Almirall group with high A2B receptor affinity and selectivity

This compound stands out due to its favorable pharmacokinetic properties, including a half-life of 4 hours and good oral bioavailability. It has demonstrated efficacy in preclinical models of asthma and fibrosis, making it a promising candidate for further development .

特性

IUPAC Name |

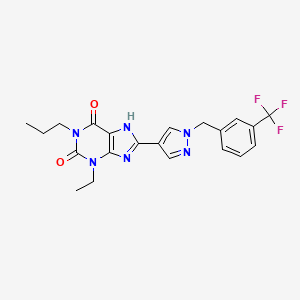

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYXXLLNCXWUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752222-83-6 | |

| Record name | CVT-6883 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-6883 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CVT-6883 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。